molecular formula C18H19N3O3 B3374275 6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018127-49-5

6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3374275
CAS RN: 1018127-49-5
M. Wt: 325.4 g/mol
InChI Key: JKUHTSVJYPZQAY-UHFFFAOYSA-N
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Description

The compound “6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It belongs to the class of pyrazolopyridines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridine ring . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves a multistep process. A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized . Then, Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles in excellent yield .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring . The compound also contains an isopropyl group, a methoxyphenyl group, and a carboxylic acid group .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the Friedlander condensation . This reaction involves the condensation of an aminoaldehyde (in this case, the synthon) with a reactive methylene compound to form a heterocyclic system .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in various fields. Additionally, the development of more efficient and environmentally friendly synthetic methods for this and related compounds could be a focus of future research .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-10(2)15-9-14(18(22)23)16-11(3)20-21(17(16)19-15)12-5-7-13(24-4)8-6-12/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUHTSVJYPZQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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